molecular formula C14H15NO7 B5778875 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid

Cat. No.: B5778875
M. Wt: 309.27 g/mol
InChI Key: SVFLBICTLAHTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H15NO7 This compound is characterized by the presence of two methoxycarbonyl groups attached to an aniline ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxycarbonylaniline and succinic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as pyridine or triethylamine may be used to enhance the reaction rate. Additionally, reagents like acetic anhydride can be employed to promote the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be used.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid: This compound is similar in structure but lacks one methoxycarbonyl group.

    4-[2,5-Dimethoxyanilino]-4-oxobutanoic acid: This compound has methoxy groups instead of methoxycarbonyl groups.

Uniqueness

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid is unique due to the presence of two methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules

Biological Activity

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid is an organic compound with significant potential in medicinal chemistry. Its structure features two methoxycarbonyl groups attached to an aniline ring, connected to a butanoic acid moiety. This unique configuration suggests various biological activities, which have been explored in several studies.

  • Molecular Formula : C14H15NO7
  • Molecular Weight : 301.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of methoxycarbonyl groups enhances its solubility and potential for enzyme inhibition. The compound may inhibit enzyme activity by occupying the active site or altering receptor functions, thus modulating various biochemical pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death through mechanisms such as nuclear fragmentation and membrane blebbing.

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundHCT11620Apoptosis induction via caspase activation

Anti-inflammatory Activity

In addition to antitumor effects, there is evidence supporting the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in vitro.

StudyCompoundInflammatory ModelEffect
This compoundRAW 264.7 macrophagesReduced TNF-α production

Case Studies

  • Antitumor Efficacy : A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis at concentrations as low as 20 µM. The mechanism involved activation of caspase-3 and other apoptotic markers.
  • Anti-inflammatory Response : In a model using RAW 264.7 macrophages, the compound significantly inhibited the production of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

Compound NameStructure SimilaritiesNotable Activities
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acidLacks one methoxycarbonyl groupModerate antitumor activity
4-[3,5-Dimethoxyanilino]-4-oxobutanoic acidMethoxy groups instead of methoxycarbonylsEnhanced solubility but lower potency

Properties

IUPAC Name

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-21-13(19)8-3-4-9(14(20)22-2)10(7-8)15-11(16)5-6-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFLBICTLAHTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.